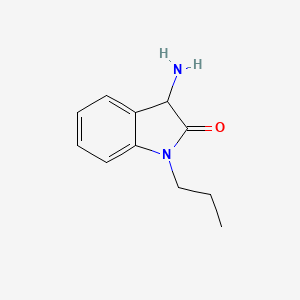

3-Amino-1-propylindolin-2-one

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-amino-1-propyl-3H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-2-7-13-9-6-4-3-5-8(9)10(12)11(13)14/h3-6,10H,2,7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPQIYZPDDXOIQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2C(C1=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901263383 | |

| Record name | 3-Amino-1,3-dihydro-1-propyl-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901263383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105068-65-2 | |

| Record name | 3-Amino-1,3-dihydro-1-propyl-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105068-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-1,3-dihydro-1-propyl-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901263383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino 1 Propylindolin 2 One and Its Structural Analogs

General Synthetic Routes to the Indolinone Core Structure

The indolin-2-one, or oxindole (B195798), framework is a privileged scaffold in medicinal chemistry and serves as the cornerstone for the synthesis of 3-Amino-1-propylindolin-2-one. Several classical and modern synthetic methods have been established for its construction.

Classical methods often involve intramolecular cyclization reactions. The Hinsberg oxindole synthesis , for instance, utilizes the reaction of an aniline (B41778) with a glyoxal (B1671930) bisulfite adduct, followed by acid-catalyzed cyclization. wikipedia.org Another traditional approach is the Stolle synthesis , which involves the reaction of an arylamine with an α-haloacyl chloride or an oxalyl chloride, followed by a Friedel-Crafts cyclization.

More contemporary methods frequently employ metal-catalyzed reactions, which offer high efficiency and functional group tolerance. Palladium-catalyzed intramolecular α-arylation of α-chloroacetanilides, a reaction developed by Buchwald and Hennessy, provides good to excellent yields of oxindoles. organic-chemistry.org This approach is valued for its regioselectivity and compatibility with various functional groups. organic-chemistry.org Other transition metals like rhodium and iridium have also been utilized in domino sequences or C-H functionalization strategies to construct the oxindole core. organic-chemistry.orgrsc.org For example, an iridium(III)-catalyzed intermolecular C-H functionalization of acetanilides with diazotized Meldrum's acid has been reported to produce N-protected oxindoles, which can be subsequently deprotected. rsc.org

A summary of key synthetic strategies for the indolinone core is presented below.

| Synthesis Name | Reactants | Key Transformation | Reference |

| Hinsberg Synthesis | Aniline, Glyoxal bisulfite | Acid-catalyzed cyclization | wikipedia.org |

| Stolle Synthesis | Arylamine, α-Haloacyl chloride | Friedel-Crafts cyclization | wikipedia.org |

| Buchwald-Hartwig Cyclization | α-Chloroacetanilide | Palladium-catalyzed intramolecular α-arylation | organic-chemistry.org |

| Iridium-Catalyzed C-H Functionalization | Acetanilide, Diazotized Meldrum's acid | Intermolecular C-H carbenoid functionalization followed by cyclization | rsc.org |

| Metal-Free Oxidative Carbonylation | N-arylacrylamide, Aldehyde | FeCl₃-catalyzed oxidative carbonylation | rsc.org |

Strategies for N-1 Propyl Group Installation in Indolin-2-ones

Once the indolin-2-one core is synthesized, the next step toward this compound is the introduction of the propyl group at the nitrogen atom (N-1 position).

Alkylation Reactions at the Indolinone Nitrogen

The most direct method for installing the N-propyl group is through nucleophilic substitution, a classic amine alkylation reaction. wikipedia.org This typically involves treating the parent indolin-2-one with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, in the presence of a suitable base. organic-chemistry.org The base, commonly potassium carbonate (K₂CO₃) or sodium hydride (NaH), deprotonates the acidic N-H of the indolinone, generating an anion that then acts as a nucleophile, attacking the electrophilic carbon of the propyl halide. The reaction is generally performed in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). organic-chemistry.org

| Alkylating Agent | Base | Solvent | General Conditions | Reference |

| 1-Bromopropane | K₂CO₃ | DMF | 60–80°C, 6–12 hours | |

| Propyl Iodide | NaH | THF | Room Temperature to Reflux | organic-chemistry.org |

| 1-Chloropropane | KOH | Ionic Liquid | Varies | organic-chemistry.org |

Alternative N-Functionalization Approaches

Beyond direct alkylation with propyl halides, other methods can achieve N-functionalization. Reductive amination, for instance, could be envisioned between the indolin-2-one and propionaldehyde (B47417) in the presence of a reducing agent. Another approach involves using alcohols as alkylating agents, which are considered greener alternatives to alkyl halides, though this often requires specific catalysts to activate the alcohol's hydroxyl group into a better leaving group. wikipedia.org More complex, multi-step sequences can also be employed, such as those starting from N-alkylated isatin (B1672199) derivatives which are then transformed. mdpi.com Organophosphorus-catalyzed methods have been reported for the synthesis of N-alkyl azaheterocycles, including oxindoles, from ortho-functionalized nitroarenes and alkyl boronic acids, providing a modular approach. nih.gov

Methods for Introducing Amino Functionality at the C-3 Position of Indolin-2-ones

The final key transformation is the introduction of an amino group at the C-3 position of the N-propylated indolin-2-one scaffold. This can be accomplished through direct methods or by using precursors that are converted to the amino group in a subsequent step.

Direct Amination Reactions

Directly forming a C-N bond at the C-3 position is a significant area of research. The Mannich reaction is a powerful tool for this purpose. acs.orgresearchgate.net This reaction can be performed as a three-component process involving the N-propylated oxindole, an aldehyde, and an amine, or more commonly, by reacting the N-propylated oxindole with a pre-formed imine. Asymmetric versions using chiral organocatalysts, such as those derived from cinchona alkaloids, have been developed to produce chiral 3-aminooxindoles with high enantioselectivity. acs.orgbeilstein-journals.org

The Ritter reaction offers another route, where an intermediate carbocation at the C-3 position is trapped by a nitrile, which is then hydrolyzed to an amido group. researchgate.net This amido group can be further hydrolyzed to the desired primary amine. Additionally, direct C-H amidation of indoles using electrophilic nitrogen sources in the presence of a Lewis acid like ZnCl₂ has been reported, offering a direct pathway to 3-aminoindoles. nih.gov

Precursor-Based Synthetic Pathways (e.g., Hydrazone Formation)

An alternative and widely used strategy involves the synthesis of a precursor molecule that can be readily converted to the C-3 amino group. A common precursor is a C-3 hydrazone or imine. For instance, N-propyl-isatin (the 2,3-dione derivative) can be condensed with hydrazine (B178648) or a substituted hydrazine to form a 3-hydrazonoindolin-2-one. mdpi.comjmchemsci.com This hydrazone can then be reduced to the corresponding 3-amino derivative. The reduction of the C=N bond of the hydrazone can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents like sodium borohydride.

A similar pathway involves the formation of an imine at the C-3 position, for example, by condensing N-propyl-isatin with an amine, followed by reduction. The synthesis of 3-hydroxyimino-1-propylindolin-2-one via condensation with hydroxylamine (B1172632) has been described, which upon reduction would yield the 3-amino product.

Another important precursor-based method starts with the halogenation of the C-3 position of N-propyl-indolin-2-one. The resulting 3-bromo- (B131339) or 3-chloro-oxindole can undergo nucleophilic substitution with an azide (B81097) source (e.g., sodium azide) to form a 3-azidooxindole. The azide group is an excellent precursor to the amine, as it can be cleanly reduced via methods like the Staudinger reaction (using triphenylphosphine) or catalytic hydrogenation. unimi.it

A summary of precursor-based routes is provided in the table below.

| Precursor at C-3 | Formation Method | Conversion to Amine | Reference |

| Hydrazone | Condensation of N-propyl-isatin with hydrazine | Reduction (e.g., Catalytic Hydrogenation) | mdpi.comresearchgate.net |

| Imine | Condensation of N-propyl-isatin with an amine | Reduction (e.g., NaBH₄) | beilstein-journals.org |

| Azide | Halogenation of C-3 followed by substitution with NaN₃ | Reduction (e.g., H₂/Pd-C, Staudinger Reaction) | unimi.it |

Stereoselective Synthesis of Chiral Indolinones

The creation of chiral centers, especially quaternary ones, at the C3 position of the indolinone core is a significant challenge in organic synthesis. rsc.org The biological activity of 3-substituted 2-oxindoles is highly dependent on the C3 substituent and its absolute configuration. ccspublishing.org.cn Consequently, chemists have devoted considerable effort to developing methods for the enantioselective and diastereoselective synthesis of these valuable compounds. ccspublishing.org.cnscispace.com

While specific examples of enantioselective metalloradical alkylation to form this compound were not found in the provided search results, the principles of such reactions on analogous systems provide a framework for its potential synthesis. Metalloradical catalysis is a powerful tool for the enantioselective formation of C-C bonds. For instance, copper(I) complexes with chiral ligands have been used to catalyze the enantioselective conjugate addition of alkyl radicals to α,β-unsaturated N-acylindolin-2-ones. These reactions can proceed with high enantioselectivity, demonstrating the potential for creating chiral centers at the C3 position.

A more established and widely utilized strategy for stereoselective synthesis involves the use of chiral auxiliaries or catalysts. numberanalytics.com These methods offer reliable control over the stereochemical outcome of reactions.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. numberanalytics.com After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product. numberanalytics.com For instance, imidazolidinone-based chiral auxiliaries have been employed in the acetate (B1210297) aldol (B89426) reactions of isatin derivatives to produce 3-substituted-3-hydroxy-2-oxindoles with high diastereoselectivity. researchgate.net The SAMP/RAMP hydrazone methodology, another auxiliary-based approach, has been applied to the synthesis of chiral indolinones, albeit with limited diastereoselectivity in some cases. dokumen.pub

Chiral Catalysts: The use of chiral catalysts, including both metal complexes and organocatalysts, is a highly effective method for synthesizing enantioenriched 3-amino-2-oxindoles. scispace.comresearchgate.net These catalysts create a chiral environment that favors the formation of one enantiomer over the other. A variety of organocatalytic enantioselective addition reactions, such as aza-Friedel–Crafts, Mannich, Henry, Strecker, and Morita–Baylis–Hillman reactions, have been successfully developed to construct 3-substituted-3-amino-2-oxindoles bearing a chiral quaternary carbon center. scispace.com For example, cinchona alkaloid-derived squaramides have been used to catalyze the Mannich reaction of N-Boc-isatin imines with 1,3-dicarbonyl compounds, affording chiral 3-amino-2-oxindoles in high yields and excellent enantioselectivities (90–99% ee). beilstein-journals.org Similarly, β-isocupreidine has been shown to be an effective organocatalyst for the aza-Morita–Baylis–Hillman reaction of N-Boc-isatin imines with various electrophiles, yielding chiral 3-amino-2-oxindoles with high enantiomeric excesses. beilstein-journals.orgnih.gov

Table 1: Examples of Catalyst-Mediated Enantioselective Synthesis of Chiral 3-Amino-2-Oxindoles This table is interactive. Click on the headers to sort the data.

| Reaction Type | Catalyst | Nucleophile/Electrophile | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Mannich Reaction | Cinchona alkaloid-derived squaramide | 1,3-Dicarbonyl compounds | 78–99% | 90–99% | beilstein-journals.org |

| aza-Morita–Baylis–Hillman | β-Isocupreidine | Acrolein | 48–83% | 95–98% | beilstein-journals.orgnih.gov |

| aza-Morita–Baylis–Hillman | β-Isocupreidine | Maleimides | 30–79% | 70–99% | nih.gov |

| Henry Reaction | BnCPN XVII | Nitromethane | 68–82% | 65–86% | scispace.com |

| Addition of Alcohols | Quinine-based bifunctional catalyst XXI | Alcohols | 92–98% | 63–78% | scispace.com |

Enantioselective Metalloradical Alkylation Processes

High-Throughput Synthesis and Combinatorial Approaches for Indolinone Libraries

The need to explore vast chemical space for drug discovery has driven the development of high-throughput and combinatorial synthetic methods for generating libraries of indolinone derivatives. rsc.orggoogle.com These approaches allow for the rapid synthesis and screening of a large number of compounds, accelerating the identification of new bioactive molecules. nih.gov

One powerful strategy is DNA-encoded library technology (DELT), which uses DNA as a barcode to track the chemical reactions and allows for the creation of libraries containing billions of small molecules. rsc.orgrsc.org This technology has been successfully applied to the synthesis of diverse oxindole libraries. rsc.orgrsc.org For example, on-DNA Claisen-Schmidt condensation reactions of substituted indoline-2-ones with various aldehydes have been used to construct 3-alkenyl oxindole DNA-encoded libraries. rsc.org

Combinatorial chemistry techniques have also been employed to create libraries of indole (B1671886) derivatives for screening against various biological targets. nih.gov A patent describes the generation of indolinone combinatorial libraries for the purpose of modulating protein kinase function. google.com Furthermore, an efficient method that could be used for high-throughput screening involves an AlCl3-promoted intramolecular rearrangement of spiro[indoline-3,2'-quinoxaline]-2,3'-diones to produce a diverse library of quinolino[3,4-b]quinoxalin-6-ones. nih.govfigshare.com

Recent Advances in Indolinone Synthesis

The field of indolinone synthesis is continually advancing, with a focus on developing more efficient, selective, and sustainable methods. Recent progress includes the development of novel catalytic systems and the application of modern synthetic technologies.

Palladium-catalyzed asymmetric allylic alkylation has been established as a practical approach for synthesizing 2,2-disubstituted indolin-3-ones with good yields and enantioselectivities. rsc.org Cooperative catalysis, combining a copper(I) species with a chiral phosphoric acid, has been used for the enantioselective alkynylation of 2-aryl-3H-indol-3-ones. rsc.org Another recent development is the use of a chiral phosphoric acid as an organocatalyst for the asymmetric synthesis of aryl indolyl indolin-3-ones with both axial and central chirality. rsc.org

Furthermore, innovative strategies for constructing the indoline (B122111) nucleus itself have been reported, including the asymmetric hydrogenation of N-unprotected indoles catalyzed by a rhodium complex with a thiourea-based chiral ligand. sci-hub.se The development of new cycloaddition methodologies has also gained attention for the synthesis of complex polycyclic indolines. sci-hub.se These advancements continue to expand the toolbox available to synthetic chemists for the construction of this important heterocyclic scaffold.

Reaction Mechanisms Pertaining to 3 Amino 1 Propylindolin 2 One Derivatives

Mechanistic Insights into Functional Group Transformations on the Indolinone Scaffold

The indolinone scaffold, a bicyclic structure, is a cornerstone for many synthetic compounds. researchgate.net Functional group transformations on this scaffold are diverse, allowing for the introduction of various substituents. The 2-indolinone structure is considered a privileged scaffold, particularly in the development of kinase inhibitors. researchgate.net

One key transformation involves the derivatization of the 3-position. For instance, polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, which share the γ-lactam core with indolinones, can be functionalized with amines as nucleophiles at the 3-position. beilstein-journals.org The presence of an acyl group at the 4-position of the pyrrolinone ring enables further functionalization through nucleophilic addition reactions. beilstein-journals.org

In the context of 2,2-disubstituted indolin-3-ones, which can be precursors to 3-amino derivatives, transformations can occur through a cascade mechanism. A plausible mechanism for the conversion of 2-(2-aryl-3-oxoindolin-2-yl)-2-phenylacetonitriles involves the ejection of a stabilized benzyl (B1604629) cyanide ion, which acts as a good leaving group, to form new C-C bonds at the C2 position. acs.org This highlights the ability of the indolinone core to undergo complex, multi-step transformations to build molecular complexity. acs.org

The table below summarizes selected functionalization reactions on related pyrrolinone and indolinone scaffolds.

| Starting Material Type | Reagent/Condition | Functionalization Type | Reference |

| 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones | Amines (nucleophiles) | Functionalization at C3-position | beilstein-journals.org |

| 4-acyl-3-hydroxy-pyrrol-2-ones | Hydroxylamine (B1172632), Semicarbazide | Nucleophilic addition at acyl group | beilstein-journals.org |

| 2,2-disubstituted Indolin-3-ones | Methyl ketones | Cascade transformation, C-C bond formation | acs.org |

| 5-chloro-3-methyl-1-phenylpyrazole-4-carboxaldehyde | Cyclic secondary amines | Nucleophilic substitution of chlorine | beilstein-journals.org |

Understanding Nucleophilic and Electrophilic Pathways

Nucleophilic and electrophilic reactions are fundamental to the synthesis and derivatization of indolinone structures. masterorganicchemistry.com A nucleophile is a species that donates a pair of electrons to form a new covalent bond, while an electrophile accepts that pair of electrons. masterorganicchemistry.com The vast majority of organic reactions involve a nucleophile attacking an electrophile. masterorganicchemistry.comyoutube.com

In nucleophilic substitution reactions, one nucleophile replaces another at an electrophilic center. libretexts.org The mechanism can be either concerted (SN2), involving a single bimolecular step, or stepwise (SN1), involving a carbocation intermediate. libretexts.org The choice of solvent is critical; polar aprotic solvents are often suitable for SN2 reactions as they solvate the cation but leave the nucleophile relatively free to react. libretexts.org

A study on the reactions of 3-amino-1-propanol with cyclotriphosphazene (B1200923) derivatives illustrates how a bifunctional nucleophile can lead to different products (spiro, ansa, or bridged) depending on the reaction pathway, which can be intramolecular or intermolecular. researchgate.net This provides a model for how the 3-amino group of 3-amino-1-propylindolin-2-one could potentially react.

The reaction between 4-chloroquinazoline (B184009) and amines like aniline (B41778) or hydrazine (B178648) demonstrates how the reactivity of a nucleophile/electrophile pair is influenced by solvation. frontiersin.org The mechanism can involve the formation of a zwitterionic Meisenheimer complex, which then decomposes to the final product. frontiersin.org Similarly, the reaction of xanthane hydride with phosphines involves an initial nucleophilic attack of the phosphorus atom on a sulfur atom, followed by the decomposition of a phosphonium (B103445) intermediate. rsc.org These examples underscore the common patterns of nucleophilic attack and intermediate formation that are applicable to the chemistry of indolinone derivatives.

Radical Reaction Mechanisms in Indoline (B122111) Synthesis

Radical reactions offer powerful and often complementary methods for the synthesis of the indoline core. These mechanisms involve intermediates with unpaired electrons and typically proceed through initiation, propagation, and termination steps.

One notable method is the Fukuyama indole (B1671886) synthesis, which can be adapted for indoline synthesis. This reaction utilizes a tin-mediated radical cyclization. wikipedia.org It typically begins with the generation of a tributyltin radical using an initiator like azobisisobutyronitrile (AIBN). wikipedia.org This radical attacks an o-isocyanostyrene or a 2-alkenylthioanilide derivative, leading to an α-stannoimidoyl radical, which then undergoes a 5-membered ring cyclization to form the indole or indoline structure. wikipedia.org

Another approach involves metalloradical catalysis. A method for synthesizing indolines from o-aminobenzylidine N-tosylhydrazones employs a cobalt(III)-carbene radical intermediate. uva.nl This process is proposed to proceed via a C-H activation/rebound mechanism, representing a departure from standard two-electron pathways. uva.nl

Photocatalysis provides a green, metal-free alternative for generating radicals. acs.org For example, substituted indolines can be synthesized through a photocatalyzed decarboxylative radical arylation. In this mechanism, an excited-state photocatalyst like Eosin Y reduces a phthalimide (B116566) derivative via single-electron transfer (SET), leading to N-O bond cleavage and decarboxylation to generate a radical intermediate that subsequently cyclizes. acs.org

Electrochemical methods also enable the generation of radical intermediates for indoline synthesis under oxidant-free conditions. rsc.org For instance, the anodic oxidation of indoles can generate a radical cation, which then undergoes nucleophilic attack by an azide (B81097) ion to yield 2,3-diazidoindolines. mdpi.com

The table below summarizes different radical-based approaches to indoline synthesis.

| Method | Key Intermediate | Initiator/Catalyst | Mechanism Highlights | Reference |

| Fukuyama Synthesis | α-Stannoimidoyl radical | AIBN / Tributyltin hydride | 5-endo-trig radical cyclization | wikipedia.org |

| Cobalt(III) Catalysis | Cobalt(III)-carbene radical | [Co(TPP)] | C-H activation/rebound | uva.nl |

| Photocatalysis | Alkyl radical | Eosin Y / Light | Decarboxylative radical generation and cyclization | acs.org |

| Electrochemistry | N-centered radical, Radical cation | Anode (Oxidation) | Intramolecular cyclization, Paired electrolysis | rsc.orgmdpi.com |

Catalytic Mechanisms in Indolinone Derivatization

Catalysis is essential for achieving efficient and selective derivatization of the indolinone scaffold. Catalytic cycles typically involve a series of steps where the catalyst interacts with the reactants to form intermediates, facilitating the transformation before being regenerated. numberanalytics.com

Dinuclear Zinc Catalysis: Enantioselective [3+2] annulation reactions of benzylideneindolinones with azomethine ylides can be catalyzed by dinuclear zinc catalysts. researchgate.net These reactions produce functionalized 2,3-pyrrolidinyl dispirooxindoles with high stereoselectivity. A proposed mechanism involves the cooperative action of the two zinc centers, acting as both a Brønsted base and a Lewis acid to activate the reactants. researchgate.net

Iron and Copper Catalysis: Transition metals like iron and copper are widely used in derivatization reactions. For example, the copper-catalyzed oxidative hydroxyazidation of indoles is initiated by the addition of an azidyl radical at the C2 position. mdpi.com This is followed by trapping with molecular oxygen to form a peroxyradical, which then undergoes single-electron transfer (SET) by Cu(I) and protonation to yield a hydroxyperoxy intermediate. mdpi.com Iron-catalyzed halogenation by Fe(II)/2-oxoglutarate-dependent oxygenases proceeds through the formation of a high-valent ferryl intermediate, which abstracts a hydrogen atom from the substrate to generate a substrate radical. nih.gov This is followed by radical rebound with the halogen to form the final product. nih.gov

Theoretical and Computational Chemistry Studies of 3 Amino 1 Propylindolin 2 One Systems

Quantum Mechanical Calculations

Quantum mechanical (QM) methods are fundamental to understanding the behavior of molecules at the electronic level. These calculations can predict molecular structure, stability, and reactivity, offering insights that are difficult to obtain through experimentation alone. For the indolin-2-one scaffold, methods like Density Functional Theory (DFT) are pivotal.

Electronic Structure Analysis (e.g., DFT, MP2, TDDFT)

Electronic structure analysis provides a detailed picture of how electrons are distributed within a molecule and the energies of its molecular orbitals.

Density Functional Theory (DFT) is a computational method that models the electron density of a system to determine its energy and other properties. It offers a good balance between accuracy and computational cost, making it a workhorse for studying drug-like molecules.

Møller-Plesset perturbation theory (MP2) is a more computationally intensive method that improves upon the Hartree-Fock method by including electron correlation, often leading to more accurate energy predictions.

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to investigate the properties of molecules in their excited states, making it essential for predicting absorption spectra and understanding photochemical processes. mozilla.org

While specific DFT studies on 3-Amino-1-propylindolin-2-one are not prominent in the literature, research on related structures provides valuable insights. For instance, studies on 3-(benzylidene)-2-oxo-indoline derivatives used semi-empirical quantum mechanics methods like AM1, MNDO, and PM3 to calculate the heat of formation and total energy to determine the stability of E/Z diastereomers. stackoverflow.com In that study, the Z-diastereomer was generally found to have a lower heat of formation, indicating greater stability compared to the E-diastereomer. stackoverflow.com

More advanced DFT and TDDFT calculations have been performed on other complex indolin-2-one derivatives, such as those of isoindigo. molview.com These studies use methods like B3LYP/6-31G(d) to optimize molecular geometries and calculate molecular orbitals and vertical excitations, providing a basis for understanding their electronic and photophysical properties. molview.com

Table 1: Example of Calculated Energy Properties for E/Z Diastereomers of a 3-benzylidene-2-oxo-indoline Derivative (Note: Data is for a representative compound from the cited study and not this compound)

| Diastereomer | Calculation Method | Heat of Formation (kcal/mol) | Total Energy (kcal/mol) |

| E | AM1 | -5.73 | -491,123.69 |

| Z | AM1 | -6.44 | -491,124.40 |

| E | MNDO | 1.80 | -477,816.63 |

| Z | MNDO | 1.05 | -477,817.38 |

| E | PM3 | 0.99 | -419,058.44 |

| Z | PM3 | 0.28 | -419,059.15 |

| Data sourced from a study on 3-(benzylidene)-2-oxo-indoline derivatives. stackoverflow.com |

Excited State Decay Mechanisms

The study of excited state dynamics is crucial for applications in photochemistry and materials science. Upon absorbing light, a molecule enters an excited state, and its subsequent return to the ground state can occur through various radiative (fluorescence, phosphorescence) or non-radiative (internal conversion, intersystem crossing) pathways.

Research into the indolin-2-one core and its derivatives has revealed complex decay mechanisms. For example, a study on isoindigo analogues, specifically 3,3′-(ethane-1,2-diylidene)bis(indolin-2-one) (EBI), used femtosecond transient absorption spectroscopy alongside quantum chemical calculations to probe these pathways. nih.govmolview.org The findings showed that the flexible structure of EBI, regardless of its isomeric form (E,E', Z,Z', or Z,E'), allows for efficient radiationless decay back to the ground state. nih.govmolview.org In contrast, a rigid, fused analogue was found to deactivate primarily through radiative pathways. nih.govmolview.org This highlights the critical role of conformational flexibility in determining the photophysical properties of the indolin-2-one scaffold.

The fundamental photophysics of the indole (B1671886) nucleus itself involves two low-lying excited states, ¹Lₐ and ¹Lₑ, whose energy levels and relaxation pathways are highly sensitive to the environment. youtube.com Understanding these intrinsic properties is the first step in predicting the behavior of more complex derivatives like this compound.

Molecular Modeling and Simulation Techniques

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are vital for exploring molecular conformations and predicting properties relevant to drug development.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. molview.org A molecule's conformation can significantly impact its biological activity by altering how it fits into a receptor's binding site. For this compound, conformational flexibility arises from the rotatable bonds in the N-propyl group.

A full conformational analysis would involve systematically rotating these bonds and calculating the potential energy at each step to generate an energy landscape. This map reveals the lowest-energy (most stable) conformations. Studies on N-alkylated indoles have investigated the preferred sites of alkylation and the resulting geometries. epa.gov In one computational study of an isatin (B1672199) Schiff base, conformational analysis revealed that the molecule might not interact with its target protein in its absolute minimum energy conformation, highlighting the dynamic nature of ligand binding. molview.org

Prediction of Computed Molecular Descriptors

Molecular descriptors are numerical values that encode chemical information and are used to predict the physicochemical and pharmacokinetic properties of a molecule, such as its solubility, lipophilicity, and potential for oral bioavailability. These descriptors are critical in the early stages of drug discovery for filtering large libraries of compounds.

Table 2: Example of Computed Molecular Descriptors for an Indolin-2-one Analogue (Note: Values are for the related compound 5-(3-Fluorophenyl)indolin-2-one as a representative example.)

| Descriptor | Value | Significance |

| Molecular Formula | C₁₄H₁₀FNO | Defines the elemental composition. |

| Molecular Weight | 227.23 g/mol | Influences absorption and distribution. |

| XLogP3 | 2.5 | Predicts lipophilicity. |

| Hydrogen Bond Donors | 1 | Number of N-H or O-H bonds. |

| Hydrogen Bond Acceptors | 1 | Number of N or O atoms. |

| Topological Polar Surface Area | 29.1 Ų | Correlates with transport properties. |

| Data sourced from a computational analysis of 5-(3-Fluorophenyl)indolin-2-one. |

Molecular Docking and Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is an indispensable tool in structure-based drug design, used to screen virtual compound libraries and rationalize structure-activity relationships (SAR). The indolin-2-one scaffold is a well-known "privileged structure" in medicinal chemistry, particularly as an inhibitor of protein kinases.

Numerous docking studies have been performed on indolin-2-one derivatives to predict their binding modes within the ATP-binding pocket of various kinases and other enzymes. These studies typically report a binding energy or score, which estimates the strength of the interaction, and detail the specific hydrogen bonds and hydrophobic interactions that stabilize the complex. For example, derivatives have been successfully docked into targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), p21-activated kinase 4 (PAK4), and Cyclin-Dependent Kinase 2 (CDK2), revealing key interactions with amino acid residues in the active site. stackoverflow.com

A docking study of this compound would likely show the indolin-2-one core forming key hydrogen bonds with the hinge region of a kinase, while the propylamino group could extend into a solvent-exposed region or form additional interactions, depending on the specific topology of the binding site.

Table 3: Summary of Molecular Docking Studies on Indolin-2-one Derivatives (Note: This table summarizes findings for various analogues to illustrate the utility of the scaffold.)

| Indolin-2-one Derivative Class | Protein Target (PDB ID) | Typical Binding Score/Energy | Key Interactions Noted |

| Substituted indolin-2-ones | PAK4 | IC₅₀ = 16-27 nM (for lead compounds) | Binding mode proposed to be within the PAK4/LIMK1/cofilin pathway. |

| Azine-indolin-2-one hybrids | CDK-5 (3IG7) | -7.18 to -8.34 kcal/mol | Spontaneous binding within the enzyme active site. |

| 3-Substituted benzylidenes | DNA Gyrase | Weaker than reference antibiotics | Interaction with the enzyme's binding site. |

| 3-Pyrrolyl oxindoles | COX-2 (3LN1) | Rerank Score: -91.1 (for lead compound) | Good binding interactions with amino acid residues. |

| Indolin-2-one-stilbene hybrids | JAK2 (4Z32) | - | Docking suggests potential as a lead molecule against MCF cancer cells. |

| Various substituted indolin-2-ones | VEGFR-2 (4AGD) | IC₅₀ = 0.078-0.180 µM (for lead compounds) | Enhanced binding interactions similar to the drug Sunitinib. |

Protein-Ligand Interaction Energy Calculations

The calculation of protein-ligand interaction energy is fundamental to predicting the binding affinity of a molecule to its biological target. Methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are frequently employed to estimate the free energy of binding from molecular dynamics simulation snapshots. tandfonline.com These end-point methods are computationally less demanding than rigorous free energy perturbation (FEP) or thermodynamic integration (TI) techniques, making them popular for virtual screening and lead optimization. nih.gov

For the indolin-2-one class of compounds, these calculations have been applied to elucidate binding strengths to various targets, particularly protein kinases. For instance, studies on different indolin-2-one derivatives have used docking scores and MM/PBSA calculations to quantify binding energies. A study on a vanillin-based indolin-2-one derivative targeting the estrogen receptor-α (ER-α) calculated a total binding free energy of -30.47 ± 1.52 kcal/mol using the MMPBSA method. acs.org Another theoretical study on indolin-2-one derivatives as Aurora B kinase inhibitors reported MolDock Score energies, with the most stable compound showing an interaction energy of -225.90 kcal/mol. researchgate.net

| Method | Description | Typical Output |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | Docking Score (e.g., kcal/mol), Binding Pose |

| MM/PBSA | Calculates binding free energy by combining molecular mechanics energy with Poisson-Boltzmann solvation models. | ΔG_bind (kcal/mol) |

| MM/GBSA | Similar to MM/PBSA but uses a Generalized Born model for solvation, which is typically faster. | ΔG_bind (kcal/mol) |

| Free Energy Perturbation (FEP) | A rigorous method that calculates free energy differences by "mutating" a ligand into another in a series of steps. | ΔΔG_bind (kcal/mol) |

This table presents general methodologies and is not based on specific data for this compound.

Binding Site Characterization

Characterizing the binding site involves identifying the specific amino acid residues of a protein that form key interactions with the ligand. Computational docking and molecular dynamics simulations are essential tools for this analysis, revealing hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the protein-ligand complex. mdpi.comrsc.org

The indolin-2-one scaffold is well-known for its ability to act as a competitive inhibitor of ATP at the catalytic site of protein kinases. mdpi.com The core structure typically forms one or two critical hydrogen bonds with the "hinge region" of the kinase domain. For example, molecular docking studies of various indolin-2-one derivatives have identified key interactions:

Aurora B Kinase: Hydrogen bonds with the backbone atoms of Glu171 and Ala173 are considered crucial for potency. researchgate.net

CDK-2: Interactions with residues such as Lys89 and Ala144 have been observed. mdpi.com

VEGFR-2: The indolinone moiety often forms hydrogen bonds with key amino acids like Glu885 and Asp1046 in the ATP-binding site. researchgate.net

Although a specific binding site characterization for this compound is not available in the surveyed literature, the established interaction patterns of its structural class suggest that the indolinone core would engage in similar hydrogen bonding, while the N-1 propyl and C-3 amino groups would interact with adjacent pockets, influencing selectivity and affinity.

| Target Class | Common Interacting Residues for the Indolin-2-one Scaffold | Type of Interaction |

| Protein Kinases (general) | Hinge Region Residues (e.g., Cys, Ala, Glu) | Hydrogen Bonding |

| VEGFR-2 | Glu885, Asp1046, Cys919 | Hydrogen Bonding, Hydrophobic |

| CDK-2 | Lys89, Ala144, Leu83 | Hydrogen Bonding, Arene-H |

| Aurora B Kinase | Glu171, Ala173 | Hydrogen Bonding |

This table is illustrative of the indolin-2-one scaffold and is not based on specific data for this compound.

Generative Artificial Intelligence in Molecular Design

Generative Artificial Intelligence (AI) has emerged as a transformative force in de novo drug design, offering powerful tools to explore the vast chemical space and create novel molecules with desired properties. nih.govwgtn.ac.nz These models learn from large datasets of existing molecules to generate new, chemically valid structures.

Deep Learning-Based Molecular Generation Models

Deep learning models for molecular generation are typically based on architectures that excel at learning from sequential or graph-based data. nih.gov Molecules are often represented as strings in the Simplified Molecular Input Line Entry System (SMILES) format, which allows models like Recurrent Neural Networks (RNNs) and Transformers to treat molecule generation as a language translation task. arxiv.org

Other prominent architectures include:

Variational Autoencoders (VAEs): These models learn a compressed, continuous representation of molecules (latent space) from which new molecules can be sampled and then decoded back into a structural format.

Generative Adversarial Networks (GANs): GANs involve two competing neural networks: a "Generator" that creates new molecules and a "Discriminator" that tries to distinguish between real and generated molecules. This adversarial process pushes the generator to produce increasingly realistic and chemically valid structures. researchgate.net

These models can be further refined using reinforcement learning, where the model is rewarded for generating molecules with specific desirable properties (e.g., high predicted bioactivity, synthetic accessibility), thereby biasing the generation process toward more promising candidates. arxiv.orgnih.gov

Structure-Based Approaches for Molecular Refinement

While many generative models are initially ligand-based, integrating the three-dimensional structure of the biological target offers a significant advantage for refining and optimizing generated molecules. nih.gov Structure-based approaches ensure that the de novo designed molecules are tailored to fit the specific geometry and chemical environment of the target's binding site.

This can be achieved in several ways:

Conditional Generation: The generative model can be conditioned on features of the protein's active site. For example, a graph attention model can learn the structural features of key amino acids in a binding pocket, and this information can be used to guide the generation of molecules with complementary pharmacophoric features. nih.gov

Iterative Refinement: Molecules generated by a deep learning model can be iteratively docked into the target protein structure. The resulting binding scores and interaction data are then used as feedback to fine-tune the generative model, steering it toward producing molecules with higher predicted binding affinity.

Fragment-Based Growth: Some methods generate molecules by placing an initial fragment in the binding pocket and then using a deep learning model to sequentially add atoms or functional groups in a way that maximizes favorable interactions with the protein.

These structure-based refinement techniques bridge the gap between abstract molecular generation and real-world biological context, increasing the likelihood of discovering potent and selective lead compounds.

Molecular Interactions Research Involving 3 Amino 1 Propylindolin 2 One Derivatives

Analysis of Non-Covalent Interactions

Non-covalent interactions are fundamental in supramolecular chemistry and biology, governing processes like molecular self-assembly and the stability of biomolecular structures. wikipedia.orgrsc.org The chemical energy involved in these interactions is typically in the range of 1-5 kcal/mol. wikipedia.org Key non-covalent interactions involving 3-amino-1-propylindolin-2-one derivatives include hydrogen bonding, π-stacking, van der Waals forces, and salt bridges.

Hydrogen bonds are critical in defining the three-dimensional structures of molecules. researchgate.net They can occur within a single molecule (intramolecular) or between different molecules (intermolecular).

Intramolecular Hydrogen Bonding: The presence of amino and carbonyl groups in the this compound scaffold allows for the formation of intramolecular hydrogen bonds. These bonds can influence the planarity and conformational stability of the molecule. chemrevlett.commdpi.com For instance, in related systems like 3-aminopropanol, the formation of a six-membered ring through an intramolecular hydrogen bond is particularly favorable. ustc.edu.cn Studies on similar structures, such as 3-amino-propene thial, have shown that the formation of an N-H···S intramolecular hydrogen bond leads to the elongation of the N-H bond and a shortening of the distance between the hydrogen and the acceptor atom. chemrevlett.com The strength of these intramolecular hydrogen bonds can be modulated by substituents on the molecule; electron-donating groups tend to strengthen the bond, while electron-withdrawing groups weaken it. chemrevlett.com

| Interaction Type | Donor | Acceptor | Significance |

| Intramolecular | Amino group (N-H) | Carbonyl group (C=O) | Stabilizes molecular conformation, influences planarity. chemrevlett.com |

| Intermolecular | Amino group (N-H) | Carbonyl group (C=O) of another molecule | Formation of supramolecular structures and crystal packing. researchgate.net |

| Intermolecular | Propyl group C-H | Thr56 residue | Observed in protein-ligand interactions. mdpi.com |

The indole (B1671886) ring system in this compound derivatives is aromatic, making it capable of participating in π-stacking interactions. libretexts.orgmdpi.com These interactions occur between aromatic rings and are a result of combined dispersion and dipole-induced dipole forces. libretexts.org

π-π stacking interactions are significant in stabilizing the tertiary structures of proteins and in the binding of ligands to protein active sites. mdpi.comnih.gov The stacking can occur in different arrangements, such as sandwich or displaced stacking. libretexts.org The electron density of the aromatic ring, which can be altered by substituents, affects the strength of these interactions. rsc.org Hydrogen bonding can also influence π-stacking; the formation of a hydrogen bond can lead to a depletion of π-electron density, which in turn can strengthen the π-stacking interaction. rsc.org In the context of protein binding, the indole ring can engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a binding pocket. nih.govnih.govrsc.org

Van der Waals forces are weak, short-range electrostatic interactions between atoms or molecules. libretexts.orgwikipedia.org They include dipole-dipole interactions, dipole-induced dipole interactions, and London dispersion forces. wikipedia.orglibretexts.org These forces are crucial for the close packing of molecules in solids and for the binding of ligands to proteins. wikipedia.orgnih.gov

| Interaction Type | Interacting Groups | Significance |

| Van der Waals | All atoms | Contribute to overall molecular packing and binding energy. libretexts.orgwikipedia.org |

| Hydrophobic | Propyl group, Indole ring | Drives binding to nonpolar pockets in proteins. nih.govsci-hub.se |

A salt bridge is a non-covalent interaction that combines hydrogen bonding and ionic bonding. wikipedia.org It typically forms between two oppositely charged groups, such as a protonated amine and a deprotonated carboxylic acid. wikipedia.orgnih.gov The amino group of this compound can be protonated under physiological conditions, allowing it to form salt bridges with negatively charged residues like aspartate or glutamate (B1630785) in a protein binding site. nih.govplos.org

Salt bridges are geometrically specific and can significantly contribute to protein stability and molecular recognition. nih.govresearchgate.net The strength of a salt bridge is influenced by its environment; they are stronger in hydrophobic environments where the charged groups are shielded from water. researchgate.net The distance between the interacting charged atoms is critical, typically being less than 4 Å. wikipedia.org

Van der Waals and Hydrophobic Interactions

Ligand-Biomolecule Interaction Studies (In Vitro Context)

The study of how ligands like this compound derivatives interact with biomolecules, particularly proteins, is fundamental to understanding their potential as therapeutic agents. These studies are often conducted in vitro to characterize the specific interactions within the binding pockets of target proteins. nih.gov

Protein binding pockets are indentations on the protein surface where ligands can bind. nih.gov The geometry and chemical nature of these pockets determine which ligands can bind and with what affinity. nih.govresearchgate.net Derivatives of this compound have been studied in the context of various protein targets, revealing key interactions that drive binding and activity.

For example, in studies with cyclin-dependent kinase 2 (CDK2), the tricyclic thiazolo[3,2-a]benzimidazole ring, when attached to an indolinone scaffold, was found to fit well into a hydrophobic pocket, forming interactions with non-polar residues such as VAL18, ALA31, VAL64, PHE80, LEU134, and ALA144. sci-hub.se The oxindole (B195798) ring itself often plays a crucial role by forming hydrogen bonds with key amino acid residues in the binding site, such as Cys919 and Glu917 in VEGFR-2. acs.org

The N-propyl group at the N-1 position of the indolinone ring can also contribute to binding. For instance, it has been observed to form a classical hydrogen bond with a threonine residue (Thr56). mdpi.com Furthermore, the indolinone core can participate in π-π T-shaped interactions and π-alkyl interactions with residues like Tyr22 and Ala9. mdpi.com

In another example targeting VEGFR-2 and c-Met kinases, the oxindole moiety of a derivative was shown to form hydrogen bonds with Met1160 in the c-Met kinase binding site. acs.org The hydrazide linker, often used to connect the indolinone to other moieties, has also been highlighted as important for hydrogen bonding interactions. sci-hub.se

These specific interactions, summarized in the table below, highlight the multifaceted nature of ligand binding and provide a rational basis for the design of new derivatives with improved affinity and selectivity.

| Derivative Moiety | Interacting Protein Residue(s) | Type of Interaction | Target Protein |

| Thiazolo[3,2-a]benzimidazole ring | VAL18, ALA31, VAL64, PHE80, LEU134, ALA144 | Hydrophobic | CDK2 sci-hub.se |

| Oxindole NH | Cys919, Glu917 | Hydrogen Bond | VEGFR-2 acs.org |

| N-1 propyl group | Thr56 | Hydrogen Bond | Dihydrofolate reductase mdpi.com |

| Indolinone pyrrole (B145914)/phenyl rings | Tyr22, Ala9 | π-π T-shaped, π-alkyl | Dihydrofolate reductase mdpi.com |

| Oxindole moiety | Met1160 | Hydrogen Bond | c-Met Kinase acs.org |

| Hydrazide linker | - | Hydrogen Bond | CDK2 sci-hub.se |

Steric Hindrance Effects on Binding

The spatial arrangement of atoms and functional groups within a molecule, and how it affects the molecule's interaction with a biological target, is a fundamental concept in medicinal chemistry known as steric effects. Steric hindrance, a consequence of these effects, occurs when the size of a group on a molecule impedes a chemical reaction or binding to a receptor. In the context of this compound derivatives, the size and conformation of substituents on the indolin-2-one scaffold can significantly influence their binding affinity and selectivity for various biological targets.

Research into the structure-activity relationships (SAR) of indolin-2-one derivatives has provided insights into how steric bulk can modulate their biological activity. While direct studies on this compound are limited, the principles derived from analogous compounds offer a strong basis for understanding these effects. For instance, in the development of inhibitors for receptor tyrosine kinases (RTKs), a common target for indolin-2-one-based drugs, the substitution pattern on the indolin-2-one core is critical. nih.gov

The introduction of different substituents at various positions of the indolin-2-one ring system allows for the exploration of the available space within the active site of a target protein. nih.gov Molecular modeling and crystallographic studies have been instrumental in visualizing these interactions and refining SAR. nih.gov For example, the crystal structures of RET kinase domain in complex with indolin-2-one inhibitors have confirmed that these compounds bind in the ATP pocket, forming key hydrogen bonds. nih.gov The space around the indolinone scaffold within the active site dictates which substitutions are favorable and which may lead to steric clashes, thereby reducing binding affinity. nih.gov

The impact of steric hindrance is often a delicate balance. While larger, bulkier groups can sometimes enhance binding by occupying a hydrophobic pocket within the receptor, they can also introduce unfavorable steric clashes if they are too large or improperly positioned. This is evident in studies of various 3-substituted-indolin-2-one derivatives.

For instance, in a series of compounds designed as VEGFR-2 inhibitors, the nature of the substituent on a pyrrole ring attached to the indolin-2-one core was found to be crucial. While some bulk was tolerated, excessively large groups could disrupt the optimal binding conformation. A study on 3-substituted-indolin-2-ones containing chloropyrrole moieties highlighted that the secondary amine structure and low steric hindrance of a terminal ethylamino group were favorable for forming hydrogen bonds and improving solubility, which can indirectly influence binding. nih.gov

The following table illustrates the structure-activity relationship of certain indolin-2-one derivatives, where the variation in substituents and their corresponding biological activities suggest the role of steric factors.

| Compound | Substituent at C3 of Indolin-2-one | Target | Observed Activity (IC50) | Reference |

|---|---|---|---|---|

| 14g | (4-(N-(2-(ethylamino)ethyl)carbamoyl)-5-chloro-3-methyl-1H-pyrrol-2-yl)methylene | A549 (Non-small cell lung cancer) | 0.32 µM | nih.gov |

| 14h | (4-(N-(2-(ethylamino)ethyl)carbamoyl)-3,5-dichloro-1H-pyrrol-2-yl)methylene | A549 (Non-small cell lung cancer) | Effective | nih.gov |

| 14b | (4-(N-ethylcarbamoyl)-3,5-dimethyl-1H-pyrrol-2-yl)methylene | Multiple cell lines | > 100 µM | nih.gov |

| 14d | (4-(N-propylcarbamoyl)-3,5-dimethyl-1H-pyrrol-2-yl)methylene | Multiple cell lines | > 100 µM | nih.gov |

The data suggests that the presence of a more flexible and hydrophilic side chain, as in compounds 14g and 14h, leads to enhanced antitumor activity compared to the simpler N-alkyl amides in 14b and 14d. nih.gov This could be attributed to a combination of electronic effects and the ability of the longer side chain to adopt a conformation that avoids steric clashes and forms favorable interactions within the binding site. The reduced activity of the N-propyl amide compared to the N-ethyl amide could also hint at a subtle increase in steric hindrance. nih.gov

Furthermore, the position of substituents on the indolin-2-one ring itself can have a profound impact. For example, a methyl group at the C7 position of indolin-2-one enhances steric bulk, which has been shown to improve binding to certain enzymes compared to the unsubstituted parent compound. This highlights that steric effects are not universally detrimental and can be exploited to achieve tighter binding and improved selectivity.

In another example, the development of coumarin–triazole–isatin (B1672199) hybrids as cholinesterase inhibitors demonstrated that steric factors play a key role. Molecular docking studies of these hybrids revealed that unfavorable steric clashes could occur between substituents on the isatin ring and key amino acid residues in the enzyme's active site, which would negatively impact binding affinity. mdpi.com

Biochemical Target Identification and Modulation: in Vitro Research of Indolinone Derivatives

In Vitro Screening and Activity Evaluation against Biochemical Targets

The initial phase of understanding the pharmacological profile of indolinone derivatives involves screening them against a panel of known biochemical targets, primarily enzymes and receptors, to determine their activity and selectivity.

Indolinone-based molecules have demonstrated significant inhibitory activity against several key enzymes implicated in disease pathways, especially cancer.

VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): A substantial body of research has focused on the inhibition of VEGFR-2, a critical receptor tyrosine kinase in angiogenesis. Numerous indolin-2-one derivatives have been synthesized and evaluated as potent VEGFR-2 inhibitors. For instance, a series of new indoline-2-one derivatives showed potent inhibitory activities with IC₅₀ values ranging from 0.078 to 0.358 μM. mdpi.com One of the most active compounds, 17a, was 1.78 times more potent than the reference drug sunitinib. mdpi.com Another study reported a series of 1-[3-(dimethylamino)propyl]indolin-2-one derivatives with potent antitumor activity and selectivity against VEGF-stimulated human umbilical vein endothelial cells (HUVECs). In one study, a new series of derivatives revealed VEGFR-2 inhibition with IC₅₀ values from 0.19 to 0.60 μM. dovepress.com A particularly active derivative, compound 11, showed an IC₅₀ of 0.19 μM against VEGFR-2. dovepress.com

PDK1 (Phosphoinositide-Dependent Kinase-1): PDK1 is another kinase target for which indolinone-based inhibitors have been developed. Based on the lead compound BX-517, a series of C-4' substituted indolinones were synthesized and evaluated for PDK1 inhibition, with some compounds showing improved solubility and ADME properties.

DHFR (Dihydrofolate Reductase): DHFR is a crucial enzyme for the synthesis of nucleic acids and amino acids, making it a target for antimicrobial and anticancer agents. mdpi.com Some 3-alkylidene-2-indolone derivatives have been identified as potential DHFR inhibitors. mdpi.com One study reported a 3-(2-(4-thiazol-2-yl)hydrazono)indolin-2-one derivative that displayed high selectivity for DHFR inhibition with an IC₅₀ value of 40.71 ± 1.86 nM, which was superior to the reference compound Methotrexate. researchgate.net

Topo-II (Topoisomerase II): Topoisomerases are vital enzymes that manage the topological states of DNA. Some indoloquinolinedione derivatives have been shown to inhibit both Topoisomerase I and II by stimulating the formation of cleavable complexes. nih.gov Other pyrazolo[1,5-a]indole derivatives were identified as strong catalytic inhibitors of Topoisomerase II, with IC₅₀ values in the range of 10-30 μM. nih.gov

HDAC (Histone Deacetylase): HDACs are key regulators of gene expression, and their inhibition is a promising cancer therapy strategy. mdpi.com Substituted indole-based hydroxamic acid derivatives have shown potent anti-proliferative activities by inhibiting HDACs. mdpi.com One compound, 4o, was a potent inhibitor of HDAC1 and HDAC6 with IC₅₀ values of 1.16 nM and 2.30 nM, respectively. mdpi.com Another compound, 4k, showed preferential inhibition of HDAC6. mdpi.com

In addition to enzyme inhibition, indolinone derivatives have been synthesized and evaluated for their ability to bind to specific receptors. A notable area of investigation has been their interaction with dopamine (B1211576) receptors.

In vitro receptor binding assays were performed for a series of five indolin-2-one derivatives bearing piperazinylbutyl side chains. These compounds were tested for their affinity towards D₂, D₃, and D₄ dopamine receptor subtypes. The study found that the compounds exhibited selectivity for D₂-like receptors. One particular derivative, 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one, demonstrated a remarkable affinity and selectivity for the D₄ receptor, with a Kᵢ value of 0.5 nM. This represented a 3,630-fold selectivity over the D₂ receptor and a 2,450-fold selectivity over the D₃ receptor. Another study on similar lactam derivatives also noted high selectivity for D₄ receptors, with one compound showing a Kᵢ value of 0.04 nM and over 43,000-fold selectivity compared to the hD₂ receptor. researchgate.net These findings suggest that specific indolin-2-one derivatives could be potential ligands for the dopamine D₄ receptor. google.commdpi.com

Enzyme Inhibition Studies (e.g., PDK1, DHFR, Topo-II, HDAC, VEGFR-2)

Cellular Mechanistic Studies (In Vitro)

To understand the cellular consequences of target engagement by indolinone derivatives, a variety of in vitro mechanistic studies have been conducted. These assays investigate the effects of the compounds on fundamental cellular processes like apoptosis, cell cycle progression, and oxidative stress.

Apoptosis, or programmed cell death, is a key mechanism through which anticancer agents eliminate malignant cells. Many indolinone derivatives have been shown to induce apoptosis through various pathways.

Caspase Activation: The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. Studies have shown that treatment with indolinone derivatives leads to increased activity of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3 and -7). For example, one thiadiazole derivative was found to activate caspase-3 by 8.2-fold. dntb.gov.ua Another study on isatin (B1672199)–imidazo[2,1-b]thiazole hybrids found that the most potent compound upregulated caspase-8 and caspase-9. nih.gov Similarly, semi-purified 6-bromoisatin (B21408) was shown to increase caspase 3/7 activity in colon cancer cell lines. nih.gov

Bcl-2/Bax Modulation: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical for cell survival. Indolinone derivatives have been observed to shift this balance in favor of apoptosis. This is achieved by upregulating the expression of Bax and downregulating the expression of Bcl-2, thereby increasing the Bax/Bcl-2 ratio. One study found a thiadiazole derivative upregulated Bax by 6.9-fold and downregulated Bcl-2 by 3.68-fold. dntb.gov.ua Another hybrid compound exhibited potent inhibitory action against the anti-apoptotic Bcl-2 protein with an IC₅₀ of 0.46 µM. dovepress.com

Cytochrome C Release: The release of cytochrome C from the mitochondria into the cytoplasm is a key event in the intrinsic apoptotic pathway. The potent isatin–imidazo[2,1-b]thiazole hybrid 6i was subjected to a PCR study that measured the levels of cytochrome C to understand its apoptotic mechanism. nih.gov

Indolinone derivatives have been found to interfere with the normal progression of the cell cycle, a common mechanism for anticancer drugs. Flow cytometry analysis has revealed that these compounds can induce arrest at various phases of the cell cycle.

G2/M Phase Arrest: A significant number of studies have reported that indolinone derivatives cause cells to accumulate in the G2/M phase. For example, the indolinone MAZ51 was shown to induce G2/M phase cell cycle arrest in glioma cell lines. nih.gov A fraction containing 6-bromoisatin arrested 25.7% of HT29 cells in the G2/M phase. nih.gov One hybrid compound, 8a, increased the G2/M phase fraction from 19.19% in control cells to 34.05% in treated T-47D breast cancer cells. dovepress.com Similarly, certain 3-amino-3-hydroxymethyl oxindole (B195798) derivatives and isatin–imidazo[2,1-b]thiazole hybrids also induced G2/M arrest. nih.gov

G0/G1 and S Phase Arrest: Besides the G2/M phase, arrest in other phases has also been observed. Some derivatives cause arrest in the G0/G1 phase, while others halt the cell cycle in the S phase. For example, a novel thiadiazole derivative was found to arrest the cell cycle of MCF-7 cells in the G0-G1 phase. dntb.gov.ua Another study showed that certain indolinone derivatives induced cell cycle arrest at the G1 phase in HepG2 cells. mdpi.com One 3-methyleneisoindolinone derivative, compound 3f, caused a maximum cell population of 43.8% in the S-phase, indicating arrest at this stage. mdpi.com

The induction of oxidative stress through the generation of reactive oxygen species (ROS) is another mechanism of action for some indolinone derivatives. An excess of ROS can damage cellular components and trigger apoptosis.

Several studies have demonstrated that indolinone derivatives can increase intracellular ROS levels. For example, synthesized 3-methyleneisoindolinones were found to generate ROS and trigger intracellular oxidative stress in head and neck squamous cell carcinoma cells. mdpi.com This increase in ROS, coupled with a decrease in mitochondrial membrane potential, leads to the induction of apoptosis. mdpi.com Similarly, certain 5-nitro-2-picolyl-indazolin-3-one derivatives induce the generation of ROS, which in turn causes apoptosis in parasites. Dispirooxindoles have also been investigated for their ability to increase intracellular ROS levels in A549 and PC3 cancer cells. mdpi.com The results indicated that for some of these compounds, ROS generation may be a significant mechanism of their cytotoxic action. mdpi.com

Targeting Angiogenesis-Related Pathways (e.g., VEGF inhibition)

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. A key regulator of this process is the Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR). The inhibition of the VEGF/VEGFR signaling pathway is a well-established strategy in cancer therapy. mdpi.com Indolin-2-one derivatives have been extensively investigated as inhibitors of receptor tyrosine kinases (RTKs), including VEGFR. sci-hub.se

Sunitinib, an oral multi-targeted receptor tyrosine kinase inhibitor based on the indolin-2-one scaffold, has been approved by the FDA for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. sci-hub.se It functions in part by inhibiting VEGFR. Research has shown that specific substitutions on the indolin-2-one ring are crucial for activity. For instance, certain 3-(substituted benzylidenyl)indolin-2-ones have demonstrated selective inhibition of VEGF (Flk-1) RTK activity. sci-hub.se One derivative with a hydroxyl group at the C-4' position of the benzylidenyl moiety showed an IC50 of 2.7 µM against VEGF (Flk-1) RTK. sci-hub.se Another related compound was found to be highly potent against the same target with an IC50 value of 0.14 µM. sci-hub.se

Furthermore, synthetic hybrids of indolin-2-one with other heterocyclic rings, such as substituted triazolo-thiadiazines, have been designed as dual inhibitors of c-Met and VEGFR2. acs.org One such compound demonstrated inhibitory activity against VEGFR2 with an IC50 of 435 nM. sci-hub.se These findings highlight the potential of the indolinone scaffold in the development of angiogenesis inhibitors by targeting the VEGF signaling pathway.

Impact on Specific Cellular Processes (In Vitro)

Beyond angiogenesis, indolinone derivatives have been shown to impact a range of cellular processes, demonstrating their versatility as a scaffold for developing agents with diverse therapeutic applications.

Anti-proliferative Effects in Cancer Cell Lines

A significant body of research has focused on the anti-proliferative properties of indolinone derivatives against various cancer cell lines. The general indolin-2-one framework is considered a privileged heterocycle in medicinal chemistry for developing antitumor agents. sci-hub.se

Studies on [(3-indolylmethylene)hydrazono]indolin-2-ones revealed that N-propylindole derivatives were among the most active compounds. nih.gov For example, one such derivative displayed a potent cytotoxic effect against the MCF-7 breast cancer cell line with an IC50 value of 1.04 µM. nih.gov This compound was found to induce apoptosis and cause a significant decrease in the G2/M phase of the cell cycle. nih.gov

In another study, a series of 3,3-diindolyl oxyindoles were synthesized and evaluated for their cytotoxicity. Several of these compounds exhibited significant anti-proliferative activity. sci-hub.se Similarly, certain 3-substituted-(methylenehydrazono) indolin-2-ones showed notable antitumor activity against MCF-7 cells, with IC50 values as low as 6.25 µM, comparable to the standard drug doxorubicin. sci-hub.se

The anti-proliferative mechanism of some indolinone derivatives has been linked to the induction of apoptosis through the modulation of key regulatory proteins. For instance, active compounds have been shown to increase the expression of pro-apoptotic proteins like Bax, caspase-3, caspase-9, and cytochrome C, while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov

Table 1: Anti-proliferative Activity of Selected Indolinone Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| N-propylindole derivative of [(3-indolylmethylene)hydrazono]indolin-2-one | MCF-7 | 1.04 | nih.gov |

| 3-substituted-(methylenehydrazono) indolin-2-one | MCF-7 | 6.25 | sci-hub.se |

Antimicrobial Activity Against Bacterial and Fungal Strains

A study on 3-alkylidene-2-indolone derivatives demonstrated that some of these compounds exhibit significant antimicrobial activity. nih.gov Several derivatives were found to have potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL. nih.gov Some of these compounds also showed moderate antifungal activity. nih.gov

It has been suggested that the antimicrobial effect of certain heterocyclic compounds containing nitrogen and sulfur, such as thiadiazoles which have been hybridized with indolinones, may involve the disruption of bacterial metabolic processes or cell membrane integrity. scienceopen.com The structure-activity relationship studies indicate that the nature and position of substituents on the indolinone ring play a crucial role in determining the antimicrobial spectrum and potency. nih.gov

Antiviral Activity (e.g., HIV-1 Tat-mediated Viral Transcription Inhibition)

The Human Immunodeficiency Virus-1 (HIV-1) Tat protein is a key regulatory protein essential for viral replication, making it an attractive target for antiviral drug development. plos.orgoncotarget.com While direct studies on 3-Amino-1-propylindolin-2-one are absent in the available literature, research on structurally related oxindole derivatives suggests potential for this class of compounds to interfere with HIV-1 replication.

A study on novel 3-oxindole-2-carboxylates, which share a core structural similarity with indolin-2-ones, identified a derivative with potent inhibitory effects on HIV-1 infection. mdpi.com This compound exhibited a half-maximal inhibitory concentration (IC50) of 0.4578 μM. mdpi.com Further investigation into the mechanism of action revealed that these derivatives specifically inhibited the Tat-mediated viral transcription of the HIV-1 Long Terminal Repeat (LTR) promoter, without affecting reverse transcription or integration. mdpi.com This suggests that the oxindole scaffold could be a valuable starting point for the development of a new class of anti-HIV-1 agents that target a critical step in the viral life cycle. mdpi.com

Anti-inflammatory Mechanisms

The anti-inflammatory potential of indoline (B122111) derivatives has been investigated, with studies pointing towards the modulation of key inflammatory pathways. While specific research on this compound is not available, studies on other indoline derivatives provide valuable insights.

Indoline carbamates have been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-activated macrophages. researchgate.net The mechanism of action for these compounds involves the inhibition of the p38 mitogen-activated protein kinase (MAPK) pathway, the degradation of IκBα, and the activation of transcription factors like activator protein 1 (AP-1) and nuclear factor-kappa B (NF-κB). researchgate.net The NF-κB and MAPK signaling pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes. mdpi.comnih.gov

The ability of certain amino acids and their derivatives to modulate these pathways suggests a potential avenue for the anti-inflammatory activity of amino-substituted indolines. nih.govfrontiersin.org For instance, some amino acids can act as agonists for certain receptors that, when activated, inhibit the NF-κB and MAPK pathways. nih.gov

Scaffold Modifications and Structure Activity Relationship Sar Studies of 3 Amino 1 Propylindolin 2 One Analogs

Systematic Substitution Pattern Investigations

Systematic investigations into the substitution patterns of the 3-amino-1-propylindolin-2-one scaffold have been crucial in understanding how different chemical groups at various positions influence the molecule's activity. These studies typically involve the synthesis of a series of analogs with specific, incremental changes to the molecular structure.

N-1 Alkyl Chain Modifications

The alkyl chain at the N-1 position of the indolinone ring has been identified as a key area for modification. Research has shown that altering the length and composition of this chain can significantly impact the compound's interaction with biological targets. nih.gov

For instance, comparing a simple propyl group with a more complex dimethylaminopropyl group can lead to changes in solubility, lipophilicity, and the potential for additional interactions with a target protein. The introduction of a terminal amino group, as in the dimethylaminopropyl chain, can provide a site for hydrogen bonding, which may enhance binding affinity. Studies on related indole-based compounds have shown that an alkyl chain length of at least three carbons is often required for high-affinity binding to certain receptors, with optimal binding sometimes observed with a five-carbon chain. nih.gov

| Modification | Rationale | Potential Impact |

| Propyl Group | Baseline lipophilic substituent. | Establishes a foundational level of activity and provides a reference point for further modifications. |

| Dimethylaminopropyl Group | Introduction of a basic, ionizable group. | Can improve aqueous solubility and introduce new hydrogen bonding or ionic interactions with the target. |

C-3 Side Chain Diversification

The C-3 position of the indolinone core is another critical site for structural diversification. The introduction of different side chains at this position has led to the discovery of compounds with varied biological profiles.

Common modifications include the introduction of hydrazono and alkylidene groups. These alterations can influence the molecule's shape, electronic properties, and potential for forming different types of chemical bonds. For example, a hydrazono group introduces additional hydrogen bond donors and acceptors, which can be pivotal for interacting with a biological target. researchgate.net The stereochemistry of substituents at the C-3 position has also been found to be a critical determinant of activity in related molecular scaffolds. nih.gov

| Side Chain | Key Features | Potential Influence on Activity |

| Hydrazono | Contains C=N-NH functionality. | Introduces hydrogen bond donors and acceptors; can participate in pi-stacking interactions. |

| Alkylidene | Contains a C=C double bond. | Affects the planarity and conformational flexibility of the side chain; can be a site for Michael addition reactions. |

Substituent Effects on the Benzo Ring

Modifications to the benzo ring of the indolin-2-one scaffold allow for the exploration of electronic and steric effects on activity. The introduction of various substituents, such as halogens, alkyl groups, or nitro groups, can alter the electron density of the aromatic system and influence how the molecule interacts with its target.

Elucidation of Key Pharmacophoric Features

Through the systematic SAR studies described above, researchers can identify the key pharmacophoric features of the this compound scaffold. A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect.

For this class of compounds, the essential pharmacophoric elements often include:

An aromatic ring (the benzo portion of the indolinone).

A hydrogen bond donor/acceptor unit (the amino group at C-3 and the carbonyl at C-2).

A hydrophobic region (the N-1 alkyl chain). medsci.org

The precise arrangement and interplay of these features are what determine the molecule's ability to bind to its target and elicit a biological response. researchgate.net

Impact of Structural Alterations on Molecular Interactions and Biochemical Activity

Every structural modification has the potential to alter the way a molecule interacts with its biological target at the molecular level. These changes in molecular interactions are directly linked to the observed changes in biochemical activity.